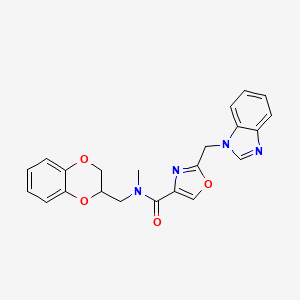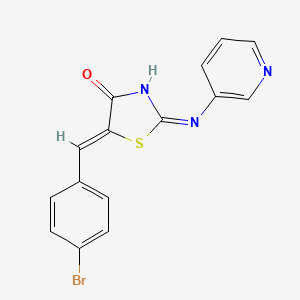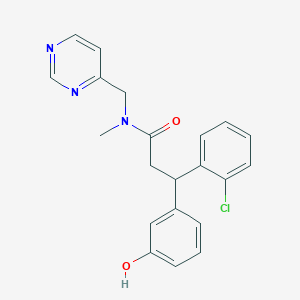![molecular formula C22H32N2O4 B6122032 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being investigated for its potential as a therapeutic agent in the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a key signaling molecule in B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, leading to the suppression of downstream signaling pathways. This results in the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and physiological effects:
In preclinical studies, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide has been shown to effectively inhibit the growth of B-cell malignancies, including CLL, MCL, and DLBCL. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as venetoclax and rituximab. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide is its potency and selectivity for BTK, which makes it a valuable tool for studying B-cell receptor signaling and its role in cancer. However, one limitation of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide as a therapeutic agent in the treatment of B-cell malignancies. These include:
1. Clinical trials: 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine its safety and efficacy in these patient populations.
2. Combination therapy: 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as venetoclax and rituximab. Combination therapy with 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide and other agents may be a promising approach for the treatment of B-cell malignancies.
3. Biomarker development: The identification of biomarkers that predict response to 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide may help to identify patients who are most likely to benefit from treatment.
4. Development of analogs: The synthesis of analogs of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide with improved solubility and pharmacokinetic profiles may further enhance its therapeutic potential.
In conclusion, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent and selective inhibition of BTK makes it a valuable tool for studying B-cell receptor signaling and its role in cancer. Further studies are needed to determine its safety and efficacy in clinical trials and to explore its potential in combination therapy and biomarker development.
Synthesemethoden
The synthesis of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the relevant literature.
Wissenschaftliche Forschungsanwendungen
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). These studies have demonstrated the potent and selective inhibition of BTK by 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(oxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-26-19-6-7-21(20(14-19)22(25)23-16-10-13-27-15-16)28-18-8-11-24(12-9-18)17-4-2-3-5-17/h6-7,14,16-18H,2-5,8-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFRVMOIDYLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)



![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)
![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)